2-Chloro-5-iodopyridin-3-amine

Medicinal Chemistry Drug Design Computational Chemistry

Differentiated by an ortho-chloro-iodo substitution pattern adjacent to a primary amine, this pyridine building block enables orthogonal reactivity in cross-coupling reactions. The C–I bond undergoes selective Suzuki/Sonogashira coupling in the presence of the C–Cl bond; subsequent activation of the C–Cl bond allows Buchwald-Hartwig amination or a second Suzuki coupling. This sequential, chemoselective diversification is not possible with mono-halogenated or non-halogenated pyridin-3-amines, making it the preferred bifunctional scaffold for focused kinase inhibitor libraries and SAR exploration.

Molecular Formula C5H4ClIN2
Molecular Weight 254.45 g/mol
CAS No. 426463-09-4
Cat. No. B1586668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodopyridin-3-amine
CAS426463-09-4
Molecular FormulaC5H4ClIN2
Molecular Weight254.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)Cl)I
InChIInChI=1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
InChIKeyCIKQIWYGYUILOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-iodopyridin-3-amine (CAS 426463-09-4): A Bifunctional Pyridine Building Block for Pharmaceutical Synthesis and Medicinal Chemistry


2-Chloro-5-iodopyridin-3-amine (CAS 426463-09-4) is a halogenated pyridine derivative with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol [1]. It is characterized by an amine group at the 3-position, a chlorine atom at the 2-position, and an iodine atom at the 5-position on the pyridine ring . This specific substitution pattern renders it a versatile bifunctional intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling its use in the construction of more complex molecular architectures . Its primary utility lies in research and development applications, particularly as a building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules .

Why 2-Chloro-5-iodopyridin-3-amine Cannot Be Replaced by Non-Halogenated or Mono-Halogenated Analogs in Synthesis


In medicinal chemistry and organic synthesis, 2-Chloro-5-iodopyridin-3-amine possesses a unique ortho-chloro-iodo substitution pattern adjacent to a primary amine . This specific arrangement of halogens enables orthogonal reactivity in palladium-catalyzed cross-coupling reactions, where the more reactive C-I bond can be selectively functionalized via Suzuki or Sonogashira couplings in the presence of the C-Cl bond, or vice versa . Simple substitution with a non-halogenated pyridin-3-amine (e.g., 3-aminopyridine) eliminates all metal-catalyzed coupling handles. Similarly, a mono-halogenated analog like 2-chloro-3-aminopyridine (CAS 6298-19-7) provides only a single reactive site, limiting its utility to simple derivatization rather than the sequential, divergent synthesis of complex molecules. The regioisomer, 6-Chloro-5-iodopyridin-3-amine (CAS 444902-32-3), shares the same functional groups but positions the amine differently, leading to a different vector for molecular extension and potentially altered physicochemical properties. For researchers requiring a specific vector for molecular growth with the capacity for two sequential, chemoselective functionalization steps, 2-Chloro-5-iodopyridin-3-amine is a non-interchangeable building block.

Quantitative Evidence for 2-Chloro-5-iodopyridin-3-amine: A Comparative Analysis for Procurement Decisions


Predicted Physicochemical Properties Compared to the 6-Chloro-5-iodo Regioisomer

The target compound and its regioisomer, 6-Chloro-5-iodopyridin-3-amine (CAS 444902-32-3), share the same molecular formula (C5H4ClIN2) and molecular weight (254.46 g/mol) [1]. However, the different positions of the amine group lead to divergent predicted lipophilicity, as measured by the partition coefficient (LogP). For 2-Chloro-5-iodopyridin-3-amine, the predicted LogP is 2.81 [2]. While experimental data for the 6-chloro isomer is not available in the same dataset, the structural difference implies a different calculated LogP value, which can influence membrane permeability, solubility, and overall pharmacokinetic profile in drug discovery .

Medicinal Chemistry Drug Design Computational Chemistry

Predicted Enzyme Inhibition Profile via PASS Analysis

A PASS (Prediction of Activity Spectra for Substances) analysis for 2-Chloro-5-iodopyridin-3-amine predicts potential biological activities [1]. It suggests a high probability of acting as a protein kinase inhibitor (Pa = 0.584) and a chloride peroxidase inhibitor (Pa = 0.620) [2]. While this is not a direct comparative study, the predicted profile distinguishes it from simpler, non-halogenated aminopyridines, which would lack the specific interactions with enzyme active sites that the heavy halogen atoms (Cl and I) provide.

Target Prediction Drug Repurposing Computational Biology

Primary Application Scenarios for 2-Chloro-5-iodopyridin-3-amine in Research and Development


Synthesis of Diversely Functionalized Pyridine Libraries

The compound's primary and most well-documented application is as a bifunctional building block for generating diverse pyridine libraries. The presence of both a chlorine and an iodine atom on the same ring allows for sequential, chemoselective cross-coupling reactions. For instance, the more reactive C-I bond can be first functionalized via a Suzuki-Miyaura coupling with an arylboronic acid. The remaining C-Cl bond can then be engaged in a subsequent Buchwald-Hartwig amination or another Suzuki coupling under different conditions to install a second point of diversity . This orthogonal reactivity is a key differentiator from mono-halogenated analogs, making it a strategic choice for medicinal chemists aiming to explore structure-activity relationships (SAR) around a pyridine core efficiently .

Precursor for Kinase Inhibitor Scaffolds

Given its predicted activity profile as a kinase inhibitor [1] and its utility as a versatile intermediate, 2-Chloro-5-iodopyridin-3-amine is a valuable starting material for synthesizing focused libraries of potential kinase inhibitors [2]. The 2-chloro-3-aminopyridine motif is a privileged structure found in several approved drugs and clinical candidates. The additional iodine atom at the 5-position provides a convenient synthetic handle for further elaboration, allowing medicinal chemists to rapidly generate analogs with varying substituents to optimize potency, selectivity, and pharmacokinetic properties [3].

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

A closely related regioisomer, 6-Chloro-5-iodopyridin-3-amine, is a known lead compound for the development of nicotinic acetylcholine receptor (nAChR) ligands . By extension, 2-Chloro-5-iodopyridin-3-amine could serve as an alternative scaffold for developing new ligands targeting these receptors. Its different substitution pattern offers a unique vector for molecular growth compared to the 6-chloro isomer, potentially leading to ligands with distinct selectivity profiles for different nAChR subtypes, which are therapeutic targets for pain, cognitive disorders, and addiction .

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